2-Bromo-5-cyclopropoxy-3-methylpyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Bromo-5-cyclopropoxy-3-methylpyridine is an organic compound that belongs to the class of pyridines. Pyridines are heterocyclic aromatic compounds that contain a nitrogen atom in the six-membered ring. This particular compound is characterized by the presence of a bromine atom at the second position, a cyclopropoxy group at the fifth position, and a methyl group at the third position on the pyridine ring. The molecular formula of this compound is C9H10BrNO, and it has a molecular weight of 228.09 g/mol .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-5-cyclopropoxy-3-methylpyridine typically involves the bromination of 2-methylpyridine followed by the introduction of the cyclopropoxy group. One common method involves the following steps:
Bromination of 2-Methylpyridine: 2-Methylpyridine is reacted with bromine in the presence of a suitable solvent, such as acetic acid, to yield 2-Bromo-5-methylpyridine.
Cyclopropoxylation: The brominated product is then reacted with cyclopropanol in the presence of a base, such as sodium hydride, to introduce the cyclopropoxy group at the fifth position.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and optimized reaction conditions to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
2-Bromo-5-cyclopropoxy-3-methylpyridine can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines, thiols, or alkoxides, under suitable conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydride, potassium tert-butoxide, and palladium catalysts.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide, sodium borohydride, and catalytic hydrogenation can be used for oxidation and reduction reactions, respectively.
Major Products Formed
Substitution Reactions: The major products formed are the substituted pyridines, where the bromine atom is replaced by the nucleophile.
Oxidation and Reduction Reactions: The major products depend on the specific reaction but can include hydroxylated or reduced derivatives of the original compound.
Wissenschaftliche Forschungsanwendungen
2-Bromo-5-cyclopropoxy-3-methylpyridine has several scientific research applications, including:
Wirkmechanismus
The mechanism of action of 2-Bromo-5-cyclopropoxy-3-methylpyridine depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The bromine atom and cyclopropoxy group can influence the compound’s binding affinity and specificity for its molecular targets . The exact pathways involved can vary but often include interactions with nucleophilic sites on proteins or other biomolecules .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Bromo-5-methylpyridine: Lacks the cyclopropoxy group, making it less sterically hindered and potentially less selective in its interactions.
2-Cyclopropoxy-5-methylpyridine: Lacks the bromine atom, which can affect its reactivity and binding properties.
Uniqueness
2-Bromo-5-cyclopropoxy-3-methylpyridine is unique due to the combination of the bromine atom and the cyclopropoxy group, which can confer specific reactivity and binding characteristics. This makes it a valuable compound for targeted synthesis and research applications .
Eigenschaften
Molekularformel |
C9H10BrNO |
---|---|
Molekulargewicht |
228.09 g/mol |
IUPAC-Name |
2-bromo-5-cyclopropyloxy-3-methylpyridine |
InChI |
InChI=1S/C9H10BrNO/c1-6-4-8(5-11-9(6)10)12-7-2-3-7/h4-5,7H,2-3H2,1H3 |
InChI-Schlüssel |
HVVFHCFCKLEBHN-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=CN=C1Br)OC2CC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.